3-Nitroaniline

概述

描述

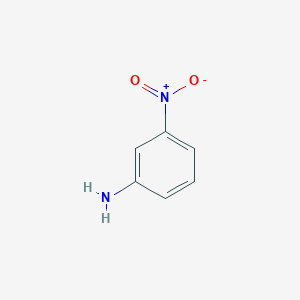

3-Nitroaniline (m-nitroaniline, C₆H₄(NO₂)NH₂) is a nitroaromatic compound characterized by a nitro (-NO₂) group at the meta position of the aniline ring. Its structure enables intramolecular charge transfer (ICT) between the electron-donating amino (-NH₂) group and the electron-withdrawing nitro group, making it a "push-pull" molecule . This property underpins its optical nonlinearity, which has been extensively studied via computational and experimental methods . Additionally, this compound exhibits biological significance, demonstrating hypoglycemic and antihyperglycemic effects in diabetic animal models . It also serves as a precursor in synthesizing dyes, pharmaceuticals, and advanced materials like copolymers and coordination compounds .

准备方法

Synthetic Routes and Reaction Conditions

3-Nitroaniline is typically synthesized through the reduction of 1,3-dinitrobenzene. . The reaction conditions involve the use of a reducing agent and a solvent, often under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, this compound is produced by the reduction of 1,3-dinitrobenzene with hydrogen sulfide or sodium sulfide. This method is preferred due to its efficiency and cost-effectiveness . The process involves the careful handling of reagents and the implementation of safety measures to manage the hazardous nature of the chemicals involved.

化学反应分析

Types of Reactions

3-Nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position relative to the amino group.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium sulfide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

Reduction: Aniline or substituted anilines.

Oxidation: Nitro derivatives or nitroso compounds.

Substitution: Various substituted nitroanilines depending on the electrophile used.

科学研究应用

Dye Manufacturing

3-Nitroaniline is a crucial intermediate in the production of various dyes. It serves as a raw material for azo dyes, which are widely used due to their vibrant colors and stability. The compound is specifically involved in the synthesis of:

- Disperse Yellow 5

- Acid Blue 29

- Azo coupling component 17

During the dyeing process, this compound transforms into several other compounds, including dyestuffs and m-nitrophenol .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used as a precursor for synthesizing various medicinal compounds. Its derivatives have been studied for their potential biological activities, including:

- Antimicrobial properties : Some studies have explored the use of this compound derivatives in developing antimicrobial agents.

- Acetylcholinesterase inhibition : Research indicates that certain metal complexes formed with this compound exhibit significant acetylcholinesterase inhibition activity, which is relevant for treating neurodegenerative diseases .

Material Science

This compound has applications in material science, particularly in the development of functional materials. For instance:

- Terahertz generation : Single crystals of this compound have been investigated for their ability to generate coherent terahertz waves, which can be utilized in frequency domain spectroscopy and imaging applications .

- Polymer additives : It can serve as an additive in polymers to enhance properties such as thermal stability and color retention.

Environmental Studies

Recent studies have identified this compound as a disinfection byproduct (DBP) in drinking water. Its presence raises concerns regarding public health due to potential respiratory and immune system effects associated with long-term exposure to DBPs . This highlights the need for monitoring and managing its levels in environmental contexts.

Chemical Synthesis

This compound is also employed in synthetic chemistry as a building block for various organic compounds. Its reactivity allows it to participate in numerous chemical reactions, leading to the formation of complex molecules used in different industrial applications .

Data Table: Applications of this compound

| Application Area | Specific Uses | Notes |

|---|---|---|

| Dye Manufacturing | Disperse Yellow 5, Acid Blue 29 | Key intermediate for azo dyes |

| Pharmaceuticals | Antimicrobial agents, Acetylcholinesterase inhibitors | Potential therapeutic applications |

| Material Science | Terahertz wave generation | Useful in spectroscopy and imaging |

| Environmental Studies | Disinfection byproduct monitoring | Health implications due to DBPs |

| Chemical Synthesis | Building block for organic compounds | Versatile reactivity |

Case Study 1: Terahertz Wave Generation

Research conducted on single crystals of this compound demonstrated its capability to generate coherent terahertz waves. This property opens avenues for its application in advanced imaging techniques and spectroscopic analysis, showcasing its significance beyond traditional uses .

Case Study 2: Acetylcholinesterase Inhibition

A study investigated new derivatives of this compound formed through complexation with transition metals. These complexes exhibited promising acetylcholinesterase inhibition activity, indicating potential applications in neuropharmacology .

作用机制

The mechanism of action of 3-nitroaniline involves its role as a push-pull molecule due to the intramolecular charge transfer from the amino group (electron-donor) to the nitro group (electron-acceptor) through the phenyl ring . This charge transfer affects the electronic properties of the molecule, making it useful in various applications such as dyes and pigments.

相似化合物的比较

The primary structural isomers of nitroaniline—2-nitroaniline (ortho), 3-nitroaniline (meta), and 4-nitroaniline (para)—exhibit distinct physicochemical and biological properties due to variations in nitro group positioning.

Structural and Electronic Properties

- Resonance and Inductive Effects: The para isomer (4-nitroaniline) benefits from maximal resonance stabilization between the -NH₂ and -NO₂ groups, enhancing its electron-withdrawing effect. In contrast, the meta isomer (this compound) experiences weaker resonance but significant inductive effects . The ortho isomer (2-nitroaniline) suffers steric hindrance between the -NH₂ and -NO₂ groups, reducing its basicity compared to the para isomer .

Hydrogen Bonding :

Table 1: Structural Comparison of Nitroaniline Isomers

Physicochemical Properties

Thermal Stability :

Solubility and pH Sensitivity :

- This compound recovery in aqueous solutions drops sharply below pH 6 due to salt formation, a behavior shared with 4-chloroaniline .

- In electrospray ionization (ESI), 3- and 2-nitroaniline show pH-dependent ionization efficiency, whereas 4-nitroaniline is pH-independent due to its resonance-stabilized charge .

Table 2: Key Physicochemical Parameters

| Parameter | 2-Nitroaniline | This compound | 4-Nitroaniline |

|---|---|---|---|

| Melting Point (°C) | 71.5 | 114 | 147–149 |

| Ionization Efficiency | pH-dependent | pH-dependent | pH-independent |

| Environmental Stability | Moderate | High (slow degradation) | Moderate |

| References |

生物活性

3-Nitroaniline (CHNO) is an aromatic compound characterized by the presence of a nitro group () attached to the aniline structure. This compound has garnered attention in various fields, including medicinal chemistry, environmental science, and materials science, due to its diverse biological activities and potential applications. The biological activity of this compound includes antibacterial, anticancer, and toxicological effects, which are crucial for understanding its utility and safety in various applications.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. A study synthesized a Schiff base from this compound and 3-nitrobenzaldehyde, which was tested against several bacterial strains. The results indicated that this compound was effective against Pseudomonas aeruginosa , Staphylococcus aureus , Serratia marcescens , and Escherichia coli . The zone of inhibition (ZOI) increased with higher concentrations of the compound, highlighting its potential as an antibacterial agent.

| Concentration (mg/ml) | Pseudomonas aeruginosa (mm) | Staphylococcus aureus (mm) | Serratia marcescens (mm) | Escherichia coli (mm) |

|---|---|---|---|---|

| 50 | 8 | 5 | 10 | 9 |

| 100 | 10 | 8 | 12 | 11 |

| 200 | 13 | 10 | 13 | 12 |

The highest ZOI for Serratia marcescens was observed at a concentration of 200 mg/ml, suggesting it may have lower resistance mechanisms compared to other strains .

Anticancer Activity

The nitro group in compounds like this compound plays a crucial role in their biological activity. Research indicates that nitro compounds can act as prodrugs, undergoing enzymatic reduction to generate reactive intermediates that can inhibit cancer cell proliferation. The mechanism often involves the formation of DNA adducts or the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

A critical review highlighted various nitro compounds showing anticancer activity through different mechanisms, including the inhibition of specific enzymes involved in tumor growth . The reduction of the nitro group is essential, as it transforms the compound into more active forms that can interact with cellular targets.

Toxicological Effects

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Nitroanilines are known to exhibit mutagenic properties due to their ability to form reactive metabolites upon reduction. These metabolites can interact with nucleophilic sites in DNA and proteins, leading to potential genotoxic effects .

In environmental contexts, nitroanilines are considered pollutants that can adversely affect aquatic ecosystems. Their persistence and toxicity necessitate effective remediation strategies to mitigate their impact on human health and the environment .

Case Studies

- Antibacterial Efficacy : A study focused on synthesizing derivatives of this compound showed promising results against multi-drug resistant bacterial strains, emphasizing the need for further exploration into its derivatives as potential therapeutic agents .

- Toxicity Assessment : Research evaluating the toxicity of nitroanilines revealed that exposure could lead to oxidative stress in human cells, suggesting a need for careful handling and regulation of these compounds in industrial applications .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-nitroaniline and its derivatives in academic laboratories?

- Methodology : this compound is synthesized via nitration of aniline derivatives. A common approach involves acetylation of aniline to protect the amino group, followed by nitration using nitric acid/sulfuric acid mixtures, and subsequent hydrolysis to remove the acetyl group . For polymeric derivatives (e.g., poly(this compound)), oxidative polymerization with ammonium persulfate in acidic media (1 M HCl) is employed, yielding conductive polymers characterized via FTIR and XRD .

- Key reagents : Aniline, ammonium persulfate, hydrochloric acid, and nitric acid. Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid over-nitration .

Q. How can researchers purify and characterize this compound for structural confirmation?

- Purification : Recrystallization from warm water with magnesium sulfate is recommended to remove impurities . For polymeric forms, repeated washing with methanol and N-methylpyrrolidone (NMP) removes unreacted monomers .

- Characterization : Powder XRD (Bruker D8 system) confirms crystallinity, while FTIR identifies functional groups (e.g., –NO₂ at ~1520 cm⁻¹, –NH₂ at ~3450 cm⁻¹). Thermal stability is assessed via TGA/DSC, showing decomposition above 237°C .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Properties :

- Melting point: 114–116°C; boiling point: 306–308°C .

- Solubility: Sparingly soluble in water (0.15 g/L at 25°C), soluble in acetone, methanol, and acidic media .

- Stability: Resists hydrolysis in neutral/acidic/alkaline conditions but degrades under UV light .

- Applications : Precursor for dyes, nonlinear optical materials, and catalytic reduction studies .

Advanced Research Questions

Q. How do resonance and steric effects influence the basicity and reactivity of this compound compared to its isomers?

- Mechanistic insight : In this compound, the nitro group (-NO₂) at the meta position disrupts resonance stabilization of the amino group (-NH₂), making it a weaker base (pKa ~2.5) than aniline (pKa ~4.6). In contrast, 4-nitroaniline exhibits stronger electron withdrawal via conjugation, further reducing basicity (pKa ~1.0) .

- Experimental validation : Basicity is quantified via potentiometric titration in non-aqueous solvents (e.g., acetonitrile) to avoid proton exchange interference .

Q. What computational methods are optimal for modeling this compound’s adsorption behavior in surface-enhanced Raman spectroscopy (SERS)?

- DFT modeling : Density functional theory (B3LYP/6-311+G(d,p)) predicts charge transfer between this compound and metal surfaces (e.g., Au). Despite lower Mulliken charge transfer than 4-nitroaniline, this compound exhibits stronger SERS signals due to favorable adsorption geometry (proximity of -NH₂ and -NO₂ groups to the surface) and plasmonic enhancement .

- Validation : Experimental SERS data (e.g., enhancement factors from Au substrates) correlate with DFT-predicted orientations .

Q. How does catalytic reduction of this compound to 3-aminoaniline proceed, and what kinetic models apply?

- Catalytic systems : Ag/rGO nanocomposites or biogenic Ag/Zn catalysts reduce this compound in the presence of NaBH₄. UV-Vis spectroscopy monitors the decay of the this compound peak (~380 nm) and emergence of 3-aminoaniline (~250 nm) .

- Kinetics : Pseudo-first-order models fit the reduction, with rate constants (k) dependent on catalyst loading and temperature. Apparent activation energy (Eₐ) is derived via Arrhenius plots .

Q. What factors govern the microbial transformation of this compound in environmental samples?

- Degradation pathways : Mixed bacterial populations oxidize this compound to catechol derivatives via oxidative deamination. Transformation rates correlate inversely with substituent steric bulk (van der Waals radius); this compound degrades slower than aniline but faster than 3-cyanoaniline .

- Analytical methods : Thin-layer chromatography (TLC) and LC-MS identify metabolites, while second-order rate constants (k_b) are calculated from bacterial concentration-time profiles .

Q. Data Contradictions and Research Gaps

Q. Why do computational and experimental studies show discrepancies in SERS enhancement factors for this compound?

- Key contradiction : DFT predicts lower charge transfer for this compound than 4-nitroaniline, yet experimental SERS signals are stronger for the former .

- Resolution : The electromagnetic (plasmonic) effect dominates over chemical enhancement in this compound due to its adsorption orientation, which maximizes interaction with localized surface plasmons .

Q. How reliable are toxicity assessments for this compound given limited chronic exposure data?

- Gaps : No subchronic/chronic inhalation studies exist; genotoxicity data suggest mutagenic potential but are inconclusive for carcinogenicity .

- Mitigation : Provisional toxicity values (e.g., p-RfC) are estimated using QSAR models (EPI Suite™) and read-across with structurally similar nitroaromatics .

Q. What are the challenges in growing single crystals of 3-nitroanilinium nitrate for XRD analysis?

- Issue : Poor crystal quality due to competing nucleation pathways in acetone/water mixtures.

- Solution : Optimize solvent ratios (e.g., acetone:water = 3:1) and slow evaporation rates. Powder XRD (DASH-indexed) confirms phase purity when single crystals are unattainable .

属性

IUPAC Name |

3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCVRTZCHMZPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Record name | M-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0307 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025725 | |

| Record name | 3-Nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-nitroaniline appears as yellow needles or yellow powder. (NTP, 1992), Yellow needle-like crystals; burning, sweet odor; [CHEMINFO], YELLOW CRYSTALS. | |

| Record name | M-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-NITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0307 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

581 to 585 °F at 760 mmHg (decomposes) (NTP, 1992), 306 °C, decomposes | |

| Record name | M-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

199 °C | |

| Record name | m-Nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

16.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72.5 °F (NTP, 1992), Slightly soluble in benzene; soluble in ethanol, ether, acetone; very soluble in methanol, Soluble in chloroform, 1 g/20 mL alcohol; 1 g/18 mL ether; 1 g/11.5 mL methanol, In water, 1,200 mg/L at 24 °C, Solubility in water, g/100ml at 25 °C: 0.089 | |

| Record name | SID24827804 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | M-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-NITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0307 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9011 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9011 at 25 °C/4 °C, 1.4 g/cm³ | |

| Record name | M-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-NITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0307 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 246.7 °F ; 760 mmHg at 582.3 °F (NTP, 1992), 0.0000956 [mmHg], 9.56X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.005 | |

| Record name | M-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-NITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0307 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

THE RELATIVE MUTAGENIC ACTIVITIES OF AMINOANILINES HAVE BEEN ATTEMPTED TO BE RELATED TO PARAMETERS REFLECTING POTENTIAL FOR N-HYDROXYLATION AND STABILITY OF THE ARYLNITRENIUM IONS. THE NITRO GROUPS DEACTIVATE THE AMINE GROUP N-HYDROXYLATION AND THE EPOXIDATION, & NO ACTIVE PRODUCTS FROM CYTOCHROME P450 WOULD BE PREDICTED. THE ACTIVITY OF THE NITRO DERIVATIVES IS PRESUMED TO BE DUE TO TRANSFORMATION OF THE NITRO GROUP ITSELF TO AN ACTIVE MUTAGENIC SPECIES BY OTHER ENZYME SYSTEMS. | |

| Record name | 3-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals from water, YELLOW RHOMBIC NEEDLES | |

CAS No. |

99-09-2 | |

| Record name | M-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM50SM561T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-NITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0307 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

237 °F (NTP, 1992), 114 °C, Heat of fusion at melting point = 23.6 kJ/mol | |

| Record name | M-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-NITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0307 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。